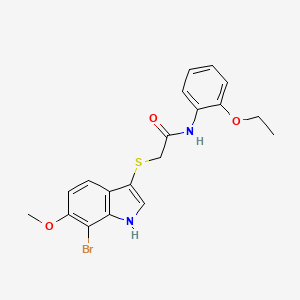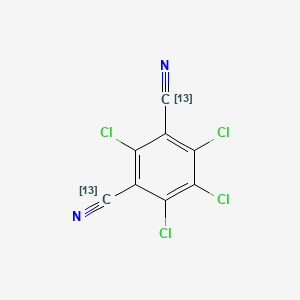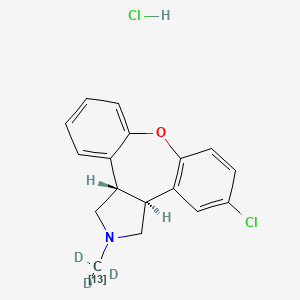
2'-Deoxy-8-methylamino-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-8-methylamino-adenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-8-methylamino-adenosine typically involves the methylation of 2’-deoxyadenosine. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2’-Deoxy-8-methylamino-adenosine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-8-methylamino-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products:
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Various substituted nucleoside analogs.
Scientific Research Applications
2’-Deoxy-8-methylamino-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-methylamino-adenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
2’-Deoxyadenosine: Another purine nucleoside analog with similar anticancer properties.
8-Methylamino-adenosine: Shares structural similarities but differs in its deoxyribose component.
5’-Deoxy-5’-methylamino-adenosine: A related compound with a different substitution pattern
Uniqueness: 2’-Deoxy-8-methylamino-adenosine is unique due to its specific methylamino substitution at the 8-position, which enhances its anticancer activity and specificity towards lymphoid malignancies .
Properties
Molecular Formula |
C11H16N6O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6-,7-/m1/s1 |
InChI Key |
QPKHFQHVYJMSQB-FSDSQADBSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)








![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

